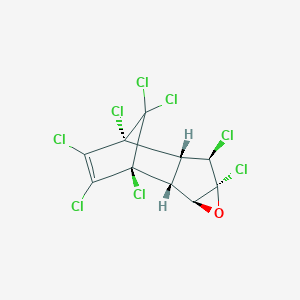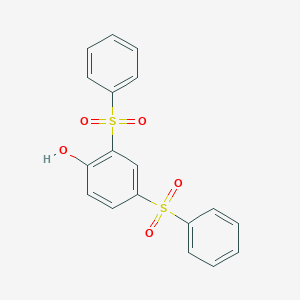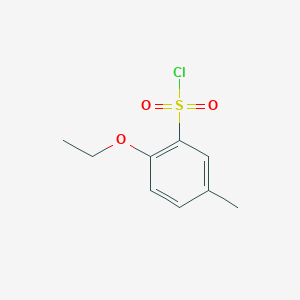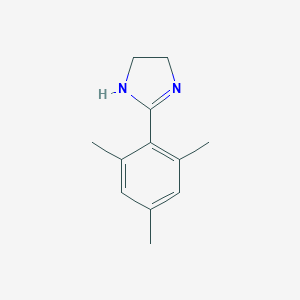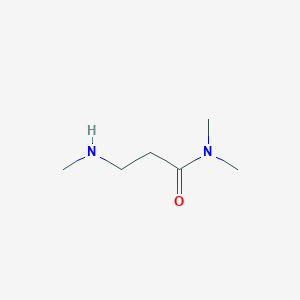
N,N-Dimethyl-3-(Methylamino)propanamid
Übersicht
Beschreibung
“N,N-dimethyl-3-(methylamino)propanamide” is a chemical compound with the molecular formula C6H15CLN2O . It is also known as N,N-Dimethyl-3-(methylamino)-propanamide hydrochloride .
Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-3-(methylamino)propanamide” can be represented by the InChI code: 1S/C6H14N2O.ClH/c1-7-5-4-6(9)8(2)3;/h7H,4-5H2,1-3H3;1H . The molecular weight is 166.65 .Physical And Chemical Properties Analysis
“N,N-dimethyl-3-(methylamino)propanamide” has a molecular weight of 166.65 .Wissenschaftliche Forschungsanwendungen
Asymmetrische Bioreduktion in der pharmazeutischen Synthese
N,N-Dimethyl-3-(Methylamino)propanamid: spielt eine entscheidende Rolle im Prozess der asymmetrischen Bioreduktion zur Herstellung optisch aktiver Alkohole, die wertvolle chirale Bausteine in Arzneimitteln sind. So wird es beispielsweise bei der Synthese von (S)-Duloxetin, einem Antidepressivum, eingesetzt. Die Bioreduktion umfasst rekombinante Carbonylreductasen und Glucosedehydrogenase, um die Ausbeute und Reaktions-effizienz zu verbessern .
Verbesserung katalytischer Systeme
Durch die Fusion von Carbonylreduktase mit Glucosedehydrogenase haben Forscher ein Fusionsprotein entwickelt, das das katalytische System für die Synthese optisch aktiver Alkohole verbessert. Diese Methode verbessert die Raum-Zeit-Ausbeute und die Gesamteffizienz des biokatalytischen Prozesses erheblich .
Forschung an enzymgekoppelten Systemen
Die Verbindung wird in Studien verwendet, die darauf abzielen, die Reaktionseffizienz enzymgekoppelter Systeme zu verbessern. Diese Systeme sind vielversprechend für die Herstellung optisch aktiver Alkohole, die bei der Produktion von Arzneimitteln, Agrochemikalien, funktionellen Materialien und Feinchemikalien eingesetzt werden .
Synthon in der organischen Chemie
Als vielseitiges Synthon wird This compound in der synthetischen organischen Chemie zur Erzeugung verschiedener funktioneller Gruppen verwendet. Es findet aufgrund seiner Reaktivität und Verfügbarkeit Anwendung in verschiedenen Synthesewegen .
Lösungsmittel in chemischen Reaktionen
Ähnliche N,N-Dialkylamide, wie z. B. N,N-Dimethylformamid (DMF), sind übliche polare Lösungsmittel in der synthetischen organischen Chemie. Obwohl für This compound nicht direkt erwähnt, ist es plausibel, dass es aufgrund seiner strukturellen Ähnlichkeit mit diesen Verbindungen eine ähnliche Rolle spielen könnte .
Safety and Hazards
Wirkmechanismus
Mode of Action
N,N-dimethyl-3-(methylamino)propanamide (N,N-DMAP) is an effective organic catalyst often used in the acylation (formation of amides) and esterification reactions . It can promote esterification, etherification, amidation, and dehydration reactions, accelerating the reaction rate and improving yield .
Biochemical Pathways
Given its role as a catalyst in various organic reactions, it can be inferred that it plays a role in the biochemical pathways involving esterification, etherification, amidation, and dehydration reactions .
Result of Action
Given its role as a catalyst in various organic reactions, it can be inferred that it facilitates the formation of esters, ethers, amides, and dehydration products .
Action Environment
One study mentioned the use of n,n-dmap in a tea buffer (01 mol L −1, pH 80) comprising DKTP, glucose, NADP+, and an appropriate amount of a crude enzyme . This suggests that the compound’s action, efficacy, and stability might be influenced by factors such as pH, temperature, and the presence of other reactants or enzymes.
Eigenschaften
IUPAC Name |
N,N-dimethyl-3-(methylamino)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-7-5-4-6(9)8(2)3/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOGPLHKHBMJCQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00601455 | |
| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17268-50-7 | |
| Record name | N,N,N~3~-Trimethyl-beta-alaninamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00601455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chlorotetrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B170062.png)




